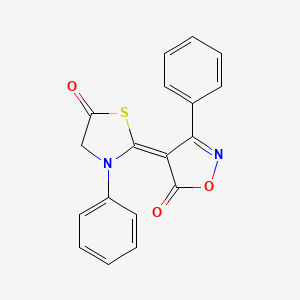
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one is a complex organic compound that features both thiazolidine and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylisoxazol-5(4H)-one with 3-phenylthiazolidin-2-one under specific conditions to form the desired product. The reaction often requires the use of catalysts and controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: Compounds with a thiazolidine ring structure.
Isoxazoles: Compounds containing an isoxazole ring.
Phenyl derivatives: Compounds with phenyl groups attached to various functional groups.
Uniqueness
4-(5-Oxo-3-phenylthiazolidin-2-ylidene)-3-phenylisoxazol-5(4H)-one is unique due to its combination of thiazolidine and isoxazole rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H12N2O3S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
(4E)-4-(5-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H12N2O3S/c21-14-11-20(13-9-5-2-6-10-13)17(24-14)15-16(19-23-18(15)22)12-7-3-1-4-8-12/h1-10H,11H2/b17-15+ |
InChI-Schlüssel |
NPOCITAHKZPRDN-BMRADRMJSA-N |
Isomerische SMILES |
C1C(=O)S/C(=C/2\C(=NOC2=O)C3=CC=CC=C3)/N1C4=CC=CC=C4 |
Kanonische SMILES |
C1C(=O)SC(=C2C(=NOC2=O)C3=CC=CC=C3)N1C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


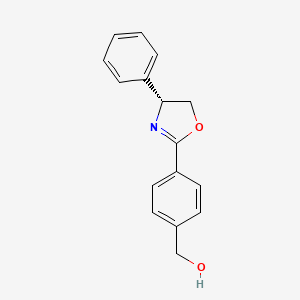

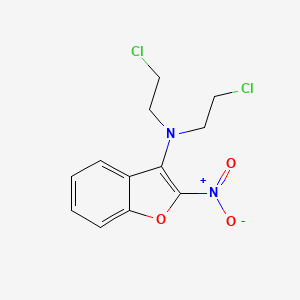
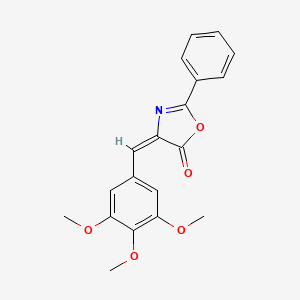
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)

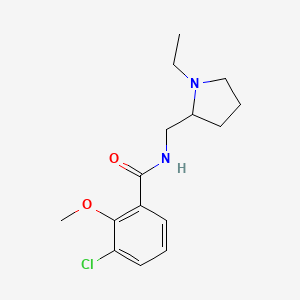
![Dimethyl [2,2'-biquinoline]-4,4(1H)-dicarboxylate](/img/structure/B12879643.png)
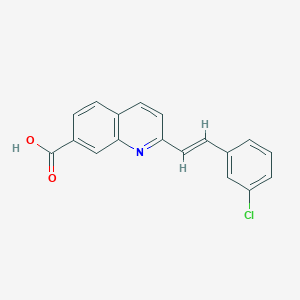
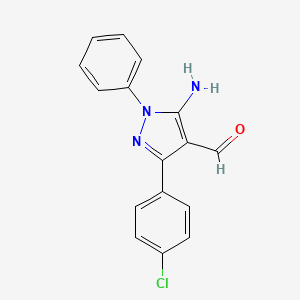
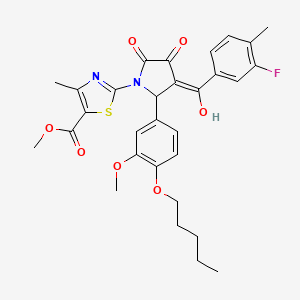
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)
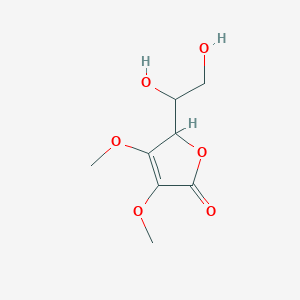
![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)
